5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is an organic compound with a complex structure that includes a pyridine ring substituted with chloro, ethyl, methoxy, and methyl groups, as well as a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Introduction of the ethyl and methyl groups.
Methoxylation: Introduction of the methoxy group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro and methoxy groups but has a different overall structure and functional groups.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C): Another compound with similar functional groups but different structural arrangement.
Uniqueness
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and the pyridine ring structure. This unique arrangement allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2O3S |
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Molecular Weight |
264.73 g/mol |
IUPAC Name |
5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13ClN2O3S/c1-4-12(2)16(13,14)8-6-11-5-7(10)9(8)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
DUVFBKNSYRFEHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1OC)Cl |
Origin of Product |
United States |
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